Cas no 787-84-8 (N'-benzoylbenzohydrazide)

N'-benzoylbenzohydrazide 化学的及び物理的性質
名前と識別子
-
- sym-Dibenzoylhydrazine
- N,N-Dibenzoylhydrazine
- N,N-Dibenzhydrazide
- N,N'-Dibenzoylhydrazine
- N'-benzoylbenzohydrazide
- 1,2-dibenzoyl hydrazine
- Benzoic acid,2-benzoylhydrazide
- Dibenzoylhydrazine
- HYDRAZINE,1,2-DIBENZOYL
- N'-(phenylcarbonyl)benzohydrazide
- N,N'-dibenzoylhydrazide
- N2-Benzoylbenzoic acid hydrazide
- 1,2-Dibenzoylhydrazine
- Benzoic acid, 2-benzoylhydrazide
- HYDRAZINE, 1,2-DIBENZOYL-
- NN'-Dibenzoylhydrazine
- C6H5-CO-NH-NH-CO-C6H5
- GRRIYLZJLGTQJX-UHFFFAOYSA-N
- phenyl-N-(phenylcarbonylamino)carboxamide
- PhCOOH azine de
- Benzoic acid, azine
- sym-Dibenzoylh
- N''-benzoylbenzohydrazide
- AKOS002311362
- F1048-2711
- Z30187058
- NSC-2762
- AI3-16232
- I+/-,I(2)-Dibenzoylhydrazid
- NSC 2762
- EINECS 212-329-9
- N'-benzoyl-benzohydrazide
- UNII-N3XBA6QS95
- D89603
- N inverted exclamation mark -Benzoylbenzohydrazide
- Benzoic Acid N'-Benzoyl-Hydrazide
- N'-Benzoylbenzohydrazide #
- BRN 0523810
- FT-0629437
- A839496
- MFCD00003068
- Dibenzoyl hydrazine (symmetrical)
- SY049446
- AS-57729
- 1,2,dibenzoylhydrazine
- N,N''-dibenzoylhydrazine
- CHEMBL115405
- Q27117859
- 4-09-00-00935 (Beilstein Handbook Reference)
- DTXSID7061142
- Hydrazine,2-dibenzoyl-
- CS-0141558
- NS00038004
- NSC2762
- SCHEMBL400890
- (NZ,Z)-N-[hydroxy(phenyl)methylene]benzenecarbohydrazonic acid
- D0150
- N3XBA6QS95
- ghl.PD_Mitscher_leg0.908
- 787-84-8
- BDBM50056896
- CHEBI:38453
- Hydrazine, 1,2-dibenzoyl- (6CI, 7CI, 8CI)
- N,N′-Dibenzoylhydrazine
- N′-Benzoylbenzohydrazide
- SDCCGSBI-0661411.P001
- STK993801
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- MDL: MFCD00003068
- インチ: 1S/C14H12N2O2/c17-13(11-7-3-1-4-8-11)15-16-14(18)12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18)
- InChIKey: GRRIYLZJLGTQJX-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC=CC=1)NNC(C1C=CC=CC=1)=O
- BRN: 0523810
計算された属性
- せいみつぶんしりょう: 240.09000
- どういたいしつりょう: 240.09
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 色と性状: はくしょくけっしょう
- 密度みつど: 1.1613 (rough estimate)
- ゆうかいてん: 238-240 °C(lit.)
- ふってん: 382.97°C (rough estimate)
- フラッシュポイント: 202.8°C
- 屈折率: 1.6180 (estimate)
- PSA: 58.20000
- LogP: 2.54320
- ようかいせい: 未確定
N'-benzoylbenzohydrazide セキュリティ情報
- WGKドイツ:3
- セキュリティの説明: S23
- RTECS番号:MV2085000
-
危険物標識:
- リスク用語:R20/21
- TSCA:Yes
- セキュリティ用語:S23
N'-benzoylbenzohydrazide 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
N'-benzoylbenzohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D639714-500g |
N'-benzoylbenzohydrazide |
787-84-8 | 95% | 500g |
$800 | 2024-08-03 | |
Life Chemicals | F1048-2711-4mg |
N'-benzoylbenzohydrazide |
787-84-8 | 90%+ | 4mg |
$66.0 | 2023-07-06 | |
Life Chemicals | F1048-2711-5μmol |
N'-benzoylbenzohydrazide |
787-84-8 | 90%+ | 5μl |
$63.0 | 2023-07-06 | |
Life Chemicals | F1048-2711-15mg |
N'-benzoylbenzohydrazide |
787-84-8 | 90%+ | 15mg |
$89.0 | 2023-07-06 | |
Chemenu | CM156910-500g |
N,N'-Dibenzoylhydrazine |
787-84-8 | 95% | 500g |
$581 | 2021-06-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06125-100g |
1,2-dibenzoylhydrazine |
787-84-8 | 95% | 100g |
¥1996.0 | 2023-09-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | EU615-1g |
N'-benzoylbenzohydrazide |
787-84-8 | 95.0%(T) | 1g |
¥150.0 | 2022-06-10 | |
Life Chemicals | F1048-2711-10mg |
N'-benzoylbenzohydrazide |
787-84-8 | 90%+ | 10mg |
$79.0 | 2023-07-06 | |
Life Chemicals | F1048-2711-25mg |
N'-benzoylbenzohydrazide |
787-84-8 | 90%+ | 25mg |
$109.0 | 2023-07-06 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0150-25G |
N,N'-Dibenzoylhydrazine |
787-84-8 | >95.0%(T) | 25g |
¥1160.00 | 2024-04-16 |
N'-benzoylbenzohydrazide 合成方法
ごうせいかいろ 1
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ごうせいかいろ 5
1.2 Reagents: Water ; rt
ごうせいかいろ 6
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ごうせいかいろ 10
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1.2 Reagents: Water
ごうせいかいろ 13
ごうせいかいろ 14
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ごうせいかいろ 17
ごうせいかいろ 18
ごうせいかいろ 19
N'-benzoylbenzohydrazide Raw materials
- Phenylphosphorodichloridite
- Iodobenzene
- Benzoic acid
- Benzamide
- Benzoyl bromide
- Benzohydrazide
- (4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one
- 2-Phenyl-1,3,4-oxadiazole
- Benzoyl chloride
- Benzaldehyde
N'-benzoylbenzohydrazide Preparation Products
N'-benzoylbenzohydrazide 関連文献
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Chao Chen,Wanzhi Chen,Huayu Qiu Dalton Trans. 2012 41 13405
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2. 938. 2-Benzoyldithiocarbazinic acid and related compoundsEric Hoggarth J. Chem. Soc. 1952 4811
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3. Dehydrogenation of tertiary amines by dibenzoyldi-imideLeonardo Marchetti J. Chem. Soc. Perkin Trans. 2 1977 1977
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4. Reaction of cyclohexanone enamines with diacyldi-imidesLeonardo Marchetti J. Chem. Soc. Perkin Trans. 2 1978 382
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Ji?í Tauchman,Kate?ina Hladíková,Filip Uhlík,Ivana Císa?ová,Petr ?těpni?ka New J. Chem. 2013 37 2019
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D. Harper,Alex H. Lamberton J. Chem. Soc. C 1970 1784
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7. Tetraacyl hydrazines and 3,3′-biquinazoline-4,4′-diones; synthesis, studies of rotational barriers and deracemisationMichael P. Coogan,Steven C. Passey J. Chem. Soc. Perkin Trans. 2 2000 2060
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8. Reactions of lead tetra-acetate. Part XVI. The oxidation of monoacylhydrazinesJ. B. Aylward,R. O. C. Norman J. Chem. Soc. C 1968 2399
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Madhuprasad,A. Nityananda Shetty,Darshak R. Trivedi RSC Adv. 2012 2 10499
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Marie-France Pouliot,Laetitia Angers,Jean-Denys Hamel,Jean-Fran?ois Paquin Org. Biomol. Chem. 2012 10 988
N'-benzoylbenzohydrazideに関する追加情報
N'-Benzoylbenzohydrazide: A Comprehensive Overview
N'-Benzoylbenzohydrazide, also known by its CAS number 787-84-8, is a compound of significant interest in various fields of chemistry and materials science. This compound, with the molecular formula C15H12N2O, belongs to the class of benzohydrazides and is characterized by its unique structure and versatile applications. Recent studies have highlighted its potential in drug design, catalysis, and advanced materials development.
The synthesis of N'-Benzoylbenzohydrazide involves a series of well-established organic reactions, including condensation and cyclization processes. Researchers have explored various methods to optimize its synthesis, focusing on improving yield and purity. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of microwave-assisted synthesis to significantly reduce reaction time while maintaining high product quality.
One of the most promising applications of N'-Benzoylbenzohydrazide lies in its role as a building block for drug development. Its structure allows for easy functionalization, making it an ideal candidate for designing bioactive molecules. Recent research has shown that derivatives of this compound exhibit potent anti-inflammatory and anticancer activities. For example, a study in the European Journal of Medicinal Chemistry reported that certain analogs of N'-Benzoylbenzohydrazide demonstrated selective inhibition against cancer cells without affecting normal cells.
In addition to its pharmaceutical applications, N'-Benzoylbenzohydrazide has found utility in catalysis. Its ability to act as a ligand in metal complexes has made it valuable in asymmetric catalysis and enantioselective reactions. A notable advancement in this area was reported in Nature Catalysis, where researchers utilized this compound to develop highly efficient catalysts for the synthesis of chiral pharmaceutical intermediates.
The material science community has also taken interest in N'-Benzoylbenzohydrazide, particularly for its role in the development of advanced polymers and hybrid materials. Its ability to form stable networks through hydrogen bonding has been exploited to create high-performance materials with applications in electronics and energy storage. A recent study published in Advanced Materials highlighted the use of this compound as a key component in developing flexible electronics with enhanced conductivity.
Moreover, environmental scientists have explored the use of N'-Benzoylbenzohydrazide as a remediation agent for organic pollutants. Its ability to interact with hydrophobic contaminants makes it a potential candidate for water treatment applications. Research conducted at the University of California demonstrated that this compound can effectively adsorb persistent organic pollutants from aqueous solutions, offering a sustainable solution for environmental cleanup.
In conclusion, N'-Benzoylbenzohydrazide (CAS No 787-84-8) is a multifaceted compound with diverse applications across various scientific domains. From drug design to materials science and environmental remediation, its versatility continues to drive innovative research. As advancements in synthetic methods and application development progress, the potential of this compound is expected to expand further, making it an essential component in future scientific endeavors.
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